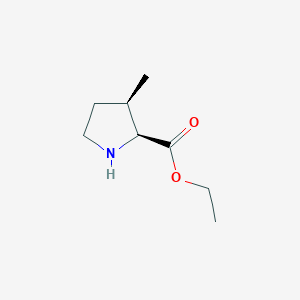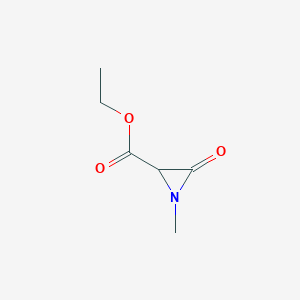
2,3-dihydro-1H-indene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound that belongs to the family of indene derivatives. It is a colorless liquid that is widely used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-indene-1-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo various chemical transformations, such as oxidation, reduction, and condensation reactions, which make it a versatile compound for organic synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3-dihydro-1H-indene-1-carbaldehyde are not well studied. However, it is known to have low toxicity and is not harmful to humans or animals at normal concentrations. It is also not known to have any significant environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-dihydro-1H-indene-1-carbaldehyde in lab experiments are its high yield, excellent purity, and versatility in organic synthesis. However, the limitations of using this compound are its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2,3-dihydro-1H-indene-1-carbaldehyde in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it can be used as a starting material for the synthesis of novel pharmaceuticals and agrochemicals. Finally, the investigation of its potential as a catalyst in various chemical reactions is also an exciting future direction.
Conclusion:
In conclusion, 2,3-dihydro-1H-indene-1-carbaldehyde is an essential compound in scientific research due to its unique chemical properties. It is widely used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. Furthermore, it is used as a fluorescent probe for the detection of metal ions in biological systems. The synthesis method of 2,3-dihydro-1H-indene-1-carbaldehyde is straightforward, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in scientific research, which makes it an exciting area of study.
Métodos De Síntesis
The synthesis of 2,3-dihydro-1H-indene-1-carbaldehyde can be achieved through various methods. One of the commonly used methods is the condensation reaction of 2,3-dihydro-1H-indene and paraformaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions using anhydrous ethanol as a solvent. The yield of this method is high, and the purity of the product is also excellent.
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-indene-1-carbaldehyde has several scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reagent in organic synthesis for the preparation of various indene derivatives. Furthermore, it is used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2,3-dihydro-1H-indene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDJMDGRSJZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-1-carbaldehyde | |
CAS RN |
37414-43-0 |
Source


|
| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)





![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

